molecular formula C21H26O10 B12358153 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12358153
M. Wt: 438.4 g/mol
InChI Key: MNBRUDAXLXJMMD-ZPUHDLKLSA-N
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Description

The compound 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This particular compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the glycosylation of a flavonoid aglycone with a sugar moiety. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Alternatively, it can be synthesized chemically in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ether or ester derivatives .

Scientific Research Applications

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one: can be compared with other flavonoid glycosides such as:

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-4,8,10,13-16,18-24,26-28H,5-7H2/t10?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1

InChI Key

MNBRUDAXLXJMMD-ZPUHDLKLSA-N

Isomeric SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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